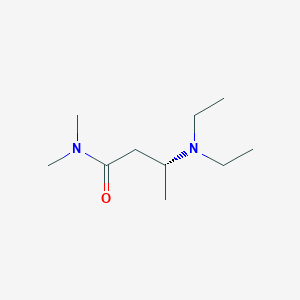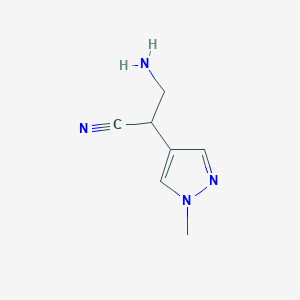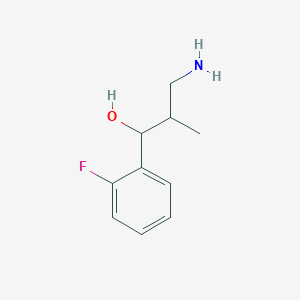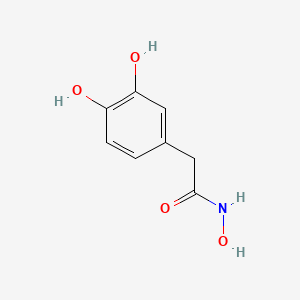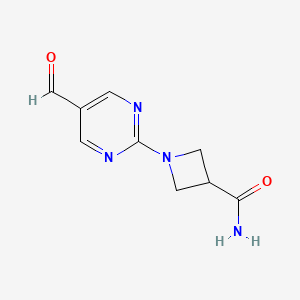
1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide is a heterocyclic compound with a molecular formula of C9H10N4O2 and a molecular weight of 206.20 g/mol . This compound features a pyrimidine ring fused to an azetidine ring, with a formyl group at the 5-position of the pyrimidine ring and a carboxamide group at the 3-position of the azetidine ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under specific conditions. For example, the preparation of azetidine derivatives often involves the activation of a chloride group with trimethylamine, followed by cyclization to form the azetidine ring . Microwave-assisted synthesis has also been employed to prepare azetidine derivatives, offering advantages such as reduced reaction times and improved yields .
Chemical Reactions Analysis
1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a small-molecule inhibitor of specific enzymes and proteins, such as STAT3, which is involved in various cellular processes including cell growth and differentiation . Additionally, azetidine derivatives have been explored for their potential anticancer properties .
Mechanism of Action
The mechanism of action of 1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a potential STAT3 inhibitor, it binds to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA-binding activity . This inhibition can lead to the suppression of STAT3-mediated gene transcription, which is implicated in various cancers.
Comparison with Similar Compounds
1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as ®-azetidine-2-carboxamide analogues, which have been studied for their STAT3-inhibitory potencies . These compounds share a similar azetidine core structure but differ in their substituents, which can influence their biological activity and pharmacokinetic properties. The unique combination of the pyrimidine and azetidine rings in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
1-(5-formylpyrimidin-2-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C9H10N4O2/c10-8(15)7-3-13(4-7)9-11-1-6(5-14)2-12-9/h1-2,5,7H,3-4H2,(H2,10,15) |
InChI Key |
GKWWHDXNRODTMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)C=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13205454.png)
![2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B13205459.png)
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13205477.png)

![8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205497.png)
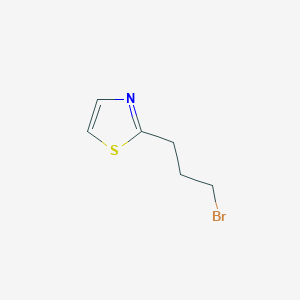
![5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13205508.png)
